molecular formula C19H18F3N3O6 B1667391 Andarine CAS No. 401900-40-1

Andarine

Cat. No.: B1667391
CAS No.: 401900-40-1
M. Wt: 441.4 g/mol
InChI Key: YVXVTLGIDOACBJ-SFHVURJKSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Andarine, also known as S-4 or GTx-007, is a non-steroidal selective androgen receptor modulator . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male sexual organs, secondary sexual characteristics, and the maintenance of bone and muscle mass .

Mode of Action

This compound works by selectively binding to the androgen receptors in muscle and bone tissue . This selective binding activates the androgen receptor, signaling cells to increase protein synthesis and growth . It is able to competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland . Its partial agonist actions at the androgen receptor prevent the side effects associated with the antiandrogens traditionally used for treatment .

Biochemical Pathways

This compound’s action primarily affects the androgen receptor signaling pathway . It has been found to downregulate CDKN1A expression level .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract.

Result of Action

This compound has been shown to have significant effects on muscle and bone tissue. It inhibits growth, migration, and proliferation while inducing apoptosis in lung cancer cells . Gene expression analysis revealed that this compound significantly upregulated the expression of BAX, CDKN1A, PUMA, and GADD45A while downregulating MKI67, BIRC5, and PCNA expression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be effective in both intact and castrated male rats . .

Safety and Hazards

Andarine may cause serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Andarine exerts its effects by binding to and activating the body’s androgen receptors . These receptors are activated by hormones like testosterone and DHT, playing a key role in muscle growth and fat loss . This compound’s selective binding allows significant anabolic effects on muscle and bone tissue while minimizing the impact on other tissues .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It binds to the androgen receptors in muscle and bone, signaling cells to increase protein synthesis and growth . This binding activates the androgen receptor, signaling cells to increase protein synthesis and growth .

Molecular Mechanism

This compound functions as an orally active partial agonist of the androgen receptor . In intact male rats, daily administration of 0.5 mg this compound was shown to reduce prostate weight and non-significantly increase levator ani muscle weight . This suggests that this compound can competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not fully documented, it’s known that this compound has excellent bioavailability and rapid absorption when administered orally in animal models .

Dosage Effects in Animal Models

In animal studies, this compound has shown dose-dependent stimulation for growth of prostate, seminal vesicles, and levator ani muscle . The weights of these organs in castrated animals have been maximally promoted than intact controls, revealing the androgenic and anabolic activities of this compound .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully documented. As a selective androgen receptor modulator, it’s likely that this compound interacts with metabolic pathways related to muscle growth and bone density .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not fully documented. Given its mechanism of action, it’s likely that this compound is transported to cells where it binds to androgen receptors, influencing their function .

Subcellular Localization

The subcellular localization of this compound is not fully documented. Given its mechanism of action, it’s likely that this compound localizes to the androgen receptors found in the cytoplasm of cells . Once bound to these receptors, it can influence a variety of cellular functions related to muscle growth and bone density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of andarine involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups, such as acetamide and nitro groups, to enhance its binding affinity and selectivity for androgen receptors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Andarine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Andarine is often compared with other SARMs, such as ostarine (MK-2866) and cardarine (GW501516):

    Ostarine (MK-2866): Ostarine is similar to this compound in promoting muscle growth and bone density.

    Cardarine (GW501516): Although not a SARM, cardarine is often compared with this compound for its fat-burning properties.

This compound’s unique ability to selectively target muscle and bone tissues while minimizing side effects makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193187
Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401900-40-1
Record name Andarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401900-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Andarine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401900-40-1
Source European Chemicals Agency (ECHA)
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Record name ANDARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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